4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1909319-82-9 . It has a molecular weight of 249.74 . This compound is used as an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves a series of steps. For instance, one method involves the first α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves a seven-step synthesis from dimethyl malonate with a 31% overall yield .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core. The cyclopentyl substituent is retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine are modified .Chemical Reactions Analysis
The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, culminating in a 59% conversion of the compound to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical and Chemical Properties Analysis
This compound is a light-brown to brown crystalline powder .Scientific Research Applications
Chemical Synthesis and Drug Design
"4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine" and related compounds have been extensively studied for their potential in drug development and chemical synthesis. The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their biological activities. For instance, a study presented a green and simple Cu-catalyzed method for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives, highlighting the compound's role in streamlining synthetic routes for pharmaceutical applications (Wang et al., 2017).
Pharmacological Applications
Pyrrolo[2,3-d]pyrimidines, including those derived from "this compound," have been widely investigated for their pharmacological properties. Research efforts have focused on developing these compounds as potential therapeutics for various diseases. For example, the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives as microtubule targeting agents demonstrate the compound's relevance in cancer therapy. These agents are capable of binding to the colchicine site on tubulin, indicating a potential for overcoming drug resistance mechanisms in cancer cells (Gangjee et al., 2010).
Material Science and Nonlinear Optics
The structural and electronic properties of pyrrolo[2,3-d]pyrimidine derivatives have also been explored in the context of materials science, particularly in the development of nonlinear optical (NLO) materials. A study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including pyrrolo[2,3-d]pyrimidines, emphasizes the significance of these compounds in advancing NLO applications. Their promising NLO properties, attributed to the pyrrolo[2,3-d]pyrimidine core, suggest potential for use in optoelectronic devices (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 4/6 (CDK4/6) . CDK4/6 are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest, thus preventing the proliferation of cancer cells .
Mode of Action
This compound acts as a selective inhibitor of CDK4/6 . By binding to these kinases, it inhibits their activity, leading to cell cycle arrest in the G1 phase. This prevents the cancer cells from entering the S phase, where DNA replication occurs, and thus halts their proliferation .
Biochemical Pathways
The compound’s action on CDK4/6 affects the cell cycle regulation pathway . Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial event for progression from the G1 to the S phase of the cell cycle. This leads to the suppression of E2F target genes that are essential for DNA synthesis and cell cycle progression .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By arresting the cell cycle in the G1 phase, it prevents the replication of DNA and the division of cancer cells, thereby inhibiting tumor growth .
Safety and Hazards
Properties
IUPAC Name |
4-chloro-7-cyclopentyl-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-8-9(2)17(10-5-3-4-6-10)13-11(8)12(14)15-7-16-13/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGIYAMDTZJWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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